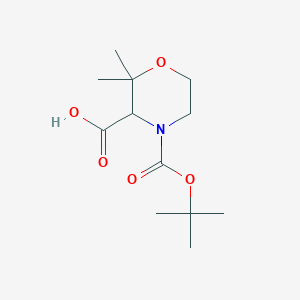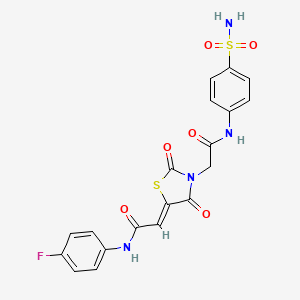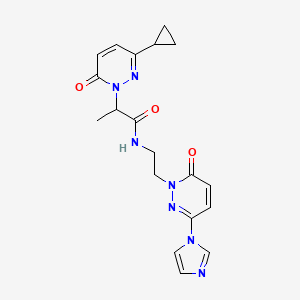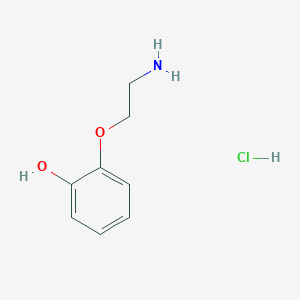![molecular formula C18H22FN3S B2567132 N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-79-8](/img/structure/B2567132.png)
N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It also involves looking at the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has led to the development of various derivatives and analogs of N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, highlighting the synthetic versatility and structural diversity achievable with pyrazole and pyrrolopyrazine scaffolds. For instance, Jasinski, Golen, Samshuddin, Narayana, and Yathirajan synthesized pyrazoline derivatives, providing insights into their crystal structures and intermolecular interactions, essential for understanding the compound's physical and chemical properties (Jasinski et al., 2012). These structural characterizations are crucial for the further development of compounds with specific biological or physical properties.
Potential Biological Activities
The search for new therapeutic agents has led to the exploration of pyrazole and pyrrolopyrazine derivatives for various biological activities. Compounds with a core similar to this compound have been investigated for their potential antibacterial, anticancer, and anti-inflammatory properties. For example, Seo, Lee, Park, Namkung, and Kim expanded the chemical space based on a pyrrolo[1,2-a]pyrazine core, revealing potent anticancer activity in prostate and breast cancer cells, highlighting the therapeutic potential of these compounds (Seo et al., 2019). Similarly, Dömötör, Kiss, Gál, May, Spengler, Nové, Gasparovic, Frank, and Enyedy conducted solution equilibrium, structural, and cytotoxicity studies on complexes of pyrazolyl thiosemicarbazones, demonstrating enhanced cytotoxicity upon complexation with metals, suggesting a pathway for developing novel anticancer agents (Dömötör et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-butyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3S/c1-2-3-10-20-18(23)22-13-12-21-11-6-9-16(21)17(22)14-7-4-5-8-15(14)19/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVCUWJPLIGWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2567051.png)



![2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B2567058.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2567066.png)


